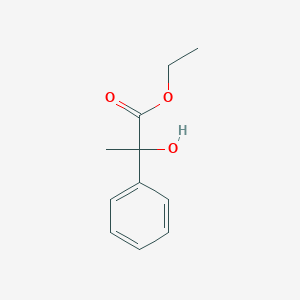

2-Hydroxy-2-phenyl-propionic acid ethyl ester

Description

BenchChem offers high-quality 2-Hydroxy-2-phenyl-propionic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-2-phenyl-propionic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-10(12)11(2,13)9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBCQQMOAQEIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423933 | |

| Record name | ethyl 2-hydroxy-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2406-23-7 | |

| Record name | ethyl 2-hydroxy-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxy-2-phenyl-propionic acid ethyl ester CAS number

This guide details the technical profile, synthesis, and applications of Ethyl 2-hydroxy-2-phenylpropanoate , commonly known as Ethyl Atrolactate .[1]

(Ethyl Atrolactate)[1][2]

Chemical Identity & Physiochemical Profile[3][4][5][6]

Ethyl 2-hydroxy-2-phenylpropanoate is the ethyl ester of atrolactic acid.[1] Unlike its structural isomer ethyl phenyllactate (which has the phenyl group at the 3-position), this compound features a quaternary carbon at the 2-position, bearing both a hydroxyl and a phenyl group.[1] This steric crowding makes it a valuable chiral building block but also presents specific challenges in synthesis and resolution.

Core Identifiers

| Parameter | Data |

| IUPAC Name | Ethyl 2-hydroxy-2-phenylpropanoate |

| Common Name | Ethyl Atrolactate |

| CAS (Racemic) | 32122-08-0 |

| CAS (S)-Enantiomer | 2406-23-7 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Structure | Ph–C(Me)(OH)–COOEt |

| Chirality | Contains one quaternary chiral center at C2 |

Physiochemical Properties[1][6][8]

-

Appearance: Colorless to pale yellow viscous liquid or low-melting solid (depending on purity and enantiomeric excess).

-

Solubility: Soluble in organic solvents (ethanol, ethyl acetate, DCM); limited solubility in water due to the lipophilic phenyl ring.

-

Stability: Stable under standard conditions; susceptible to hydrolysis (acid/base) and dehydration (forming atropic acid derivatives) under harsh acidic conditions.

Synthetic Routes & Mechanistic Insight

The synthesis of Ethyl Atrolactate requires creating a quaternary center. Two primary strategies exist: the robust classical esterification and the direct organometallic addition.

Route A: Fischer Esterification (Robust)

This is the preferred industrial route due to higher selectivity. It begins with Atrolactic Acid (2-hydroxy-2-phenylpropanoic acid), typically synthesized via the hydrolysis of acetophenone cyanohydrin.[1]

-

Protocol: Reflux Atrolactic Acid with excess Ethanol in the presence of a catalytic amount of H₂SO₄ or p-TsOH.[1]

-

Critical Control Point: Water removal (Dean-Stark trap or molecular sieves) is essential to drive the equilibrium forward.

-

Advantage: Avoids the formation of diol side products common in Grignard routes.

Route B: Grignard Addition (Direct C-C Bond Formation)

A more direct but sensitive method involves the nucleophilic addition of a phenyl anion to an

-

Reagents: Ethyl Pyruvate + Phenylmagnesium Bromide (PhMgBr).

-

Mechanism: The Grignard reagent attacks the highly electrophilic ketone carbonyl of ethyl pyruvate.

-

Selectivity Challenge: The product (a hydroxy ester) contains an ester group that is also susceptible to Grignard attack. Over-addition leads to the formation of the diol (1,1-diphenyl-1,2-propanediol).[1]

-

Optimization: Requires low temperature (-78°C) and strict stoichiometry (1.0 eq PhMgBr) to prevent double addition.

Visualization: Synthetic Pathways

Caption: Comparison of the stepwise Cyanohydrin/Esterification route (top) vs. the direct Grignard route (bottom), highlighting the risk of over-addition.

Biocatalytic Resolution (Asymmetric Synthesis)

For pharmaceutical applications requiring high enantiopurity (e.g., the (S)-enantiomer), enzymatic kinetic resolution is superior to chemical synthesis.

Protocol: Lipase-Mediated Resolution

Lipases, particularly Candida antarctica Lipase B (CAL-B), show excellent selectivity for the ester bond of

-

Substrate: Racemic Ethyl Atrolactate.

-

Enzyme: Immobilized CAL-B (e.g., Novozym 435).

-

Medium: Organic solvent (e.g., Diisopropyl ether or Toluene) with a controlled water activity or an acyl donor (for transesterification).

-

Mechanism: The lipase preferentially hydrolyzes the (S)-ester to (S)-Atrolactic acid (leaving the (R)-ester intact) OR preferentially acylates the (S)-alcohol group if using an acyl donor (e.g., Vinyl Acetate).[1]

-

Note: Due to the steric bulk of the quaternary center, reaction rates may be slower than for secondary alcohols.

-

Visualization: Kinetic Resolution Workflow

Caption: Enzymatic hydrolysis separates the mixture by converting the (S)-ester to the acid, leaving the (R)-ester in the organic phase.[1]

Pharmaceutical Applications

Ethyl Atrolactate serves as a specialized intermediate in medicinal chemistry, primarily for:

-

Anticholinergic Agents: The 2-hydroxy-2-phenyl motif is pharmacophoric for muscarinic antagonists (e.g., Glycopyrrolate analogs).[1] The ester group allows for derivatization into more complex amine structures.

-

Chiral Auxiliaries: The bulky phenyl/methyl/hydroxyl center provides significant steric differentiation, making the acid form (Atrolactic acid) useful as a resolving agent for chiral amines.

-

Prodrug Design: The ester can be used to mask the polarity of the carboxylic acid, improving membrane permeability before metabolic hydrolysis.

Analytical Characterization

Validating the identity and purity of Ethyl Atrolactate requires specific analytical markers.

HPLC (Chiral)

Separation of enantiomers is critical for asymmetric protocols.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

-

Mobile Phase: Hexane:Isopropanol (90:10 to 98:2).

-

Detection: UV at 254 nm (Phenyl chromophore).

NMR Spectroscopy (¹H NMR, CDCl₃)

- 7.3–7.5 ppm (m, 5H): Phenyl aromatic protons.

- 4.2 ppm (q, 2H): Methylene protons of the ethyl ester (-O-CH₂ -CH₃).[1]

- 3.8 ppm (s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

- 1.8 ppm (s, 3H): Methyl group attached to the quaternary center (Ph-C(Me )-OH).[1] Distinctive singlet.

- 1.2 ppm (t, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃ ).[1]

References

-

BLD Pharm. (2025). Ethyl (S)-2-hydroxy-2-phenylpropanoate Product Page. Retrieved from

-

ChemicalBook. (2025). Ethyl 2-hydroxy-2-phenylpropanoate (Racemic) CAS 32122-08-0.[1][2][3] Retrieved from

-

Sigma-Aldrich. (2025). 2-Hydroxy-2-phenylpropionic acid (Atrolactic Acid) Product Data. Retrieved from

-

PubChem. (2025). Ethyl Lactate (Structural Analog Comparison). Retrieved from

-

Echemi. (2025). Ethyl 2-hydroxy-2-phenylpropanoate Supplier Index. Retrieved from

Sources

Ethyl 2-hydroxy-2-phenylpropanoate: A Technical Guide to Nomenclature, Stereochemistry, and Synthesis

[1]

Executive Summary

Ethyl 2-hydroxy-2-phenylpropanoate (CAS: 32122-08-0 for racemate) is an α-hydroxy ester featuring a quaternary chiral center at the C2 position. It serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents, most notably as a precursor for the phenylisoserine side chain of the anticancer drug Paclitaxel (Taxol) . This guide provides a definitive reference for its nomenclature, synonymous mapping, and validated synthetic protocols, addressing common confusion with its structural isomers (e.g., ethyl phenyllactate).

Chemical Identity & Nomenclature

Accurate identification is paramount due to the existence of regioisomers such as ethyl 3-phenyl-2-hydroxypropanoate.

Core Identifiers

| Parameter | Data |

| IUPAC Name | Ethyl 2-hydroxy-2-phenylpropanoate |

| Common Name | Ethyl Atrolactate |

| CAS Number (Racemate) | 32122-08-0 |

| CAS Number (S-Isomer) | 2406-23-7 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| SMILES | CCOC(=O)C(C)(O)C1=CC=CC=C1 |

| InChI Key | HBOGUIFRIAXYNB-UHFFFAOYSA-N |

Synonym Mapping & Nomenclature Logic

Researchers often encounter this molecule under legacy or derivative-based names.

-

Atrolactic Acid Ethyl Ester: Derived from Atrolactic acid (2-hydroxy-2-phenylpropanoic acid), which itself is a methylated derivative of Mandelic acid.

-

Ethyl

-Methylmandelate: Highlights the structural relationship to mandelic acid (2-hydroxy-2-phenylacetic acid), where the -

-Hydroxy-

Structural Analysis & Stereochemistry

The molecule possesses a quaternary carbon at position 2, bonded to four distinct groups: a hydroxyl group, a phenyl ring, a methyl group, and the ethyl ester moiety. This creates a chiral center that is challenging to construct stereoselectively.

Structural Visualization (Graphviz)

The following diagram illustrates the structural hierarchy and the derivation of Ethyl Atrolactate from its parent acid and precursors.

Caption: Structural derivation and synthetic convergence for Ethyl 2-hydroxy-2-phenylpropanoate.

Synthetic Protocols

Two primary routes are employed for synthesis: Direct Esterification (from the acid) and Grignard Addition (constructing the carbon skeleton). The Grignard route is preferred for generating the quaternary center from achiral precursors.

Protocol A: Grignard Addition to Ethyl Pyruvate

This method constructs the C-C bond and the quaternary center simultaneously.

Mechanism: Nucleophilic attack of the phenyl anion (from PhMgBr) on the ketone carbonyl of ethyl pyruvate.

Reagents:

-

Ethyl Pyruvate (1.0 eq)

-

Phenylmagnesium Bromide (1.1 eq, 1.0 M in THF)

-

Anhydrous THF (Solvent)

-

Saturated NH₄Cl (Quenching agent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under an inert nitrogen atmosphere.

-

Solvent Charge: Add anhydrous THF (50 mL) and Ethyl Pyruvate (11.6 g, 100 mmol). Cool the solution to -78°C using a dry ice/acetone bath to suppress side reactions (ester attack).

-

Addition: Dropwise add Phenylmagnesium Bromide (110 mL, 110 mmol) over 45 minutes. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

-

Quench: Carefully quench with saturated aqueous NH₄Cl (50 mL) at 0°C. Caution: Exothermic.

-

Workup: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to yield the racemic product as a clear oil.

Protocol B: Acid-Catalyzed Esterification

Used when Atrolactic acid is the starting material.

Reagents:

-

Atrolactic Acid (1.0 eq)

-

Absolute Ethanol (Excess, solvent/reactant)

-

Sulfuric Acid (Catalytic, 0.1 eq)

Methodology: Reflux Atrolactic acid in absolute ethanol with catalytic H₂SO₄ for 12 hours. Use a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium toward the ester. Neutralize with NaHCO₃, concentrate, and distill.

Applications in Drug Development

The significance of Ethyl 2-hydroxy-2-phenylpropanoate lies in its potential as a chiral pool precursor .

-

Paclitaxel (Taxol) Synthesis: The (S)-enantiomer can be converted into the N-benzoyl-(2R,3S)-3-phenylisoserine side chain, which is critical for Taxol's microtubule-stabilizing activity.

-

Kinetic Resolution Substrate: The racemic ester is a standard substrate for screening lipases (e.g., Candida antarctica Lipase B) to develop industrial-scale enzymatic resolution processes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12003884, Ethyl 2-hydroxy-2-phenylpropanoate. Retrieved from [Link]

-

Org. Synth. (1941). Atrolactic Acid Synthesis via Grignard Reaction. Organic Syntheses, Coll. Vol. 1, p.81. (Foundational reference for the acid precursor).

An In-depth Technical Guide to the Differentiation of Ethyl Atrolactate and Ethyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl atrolactate and ethyl mandelate are closely related α-hydroxy-α-aryl esters, often encountered in synthetic chemistry and pharmaceutical development. While structurally similar, the substitution of a methyl group for a hydrogen at the α-position imparts significant, analytically distinct characteristics. This guide provides a comprehensive technical framework for unequivocally differentiating these two compounds. We delve into their fundamental structural and physicochemical disparities, offer detailed protocols for spectroscopic and chromatographic analysis, and explore their divergent synthetic pathways and applications. This document serves as a practical resource for researchers, enabling precise identification, characterization, and utilization of these critical chemical entities.

Introduction: The Significance of a Single Methyl Group

In the landscape of fine chemicals and pharmaceutical intermediates, structural nuances dictate function. Ethyl atrolactate (ethyl 2-hydroxy-2-phenylpropanoate) and ethyl mandelate (ethyl 2-hydroxy-2-phenylacetate) exemplify this principle. Both are chiral esters derived from α-hydroxy acids, featuring a phenyl and a carboxyl group attached to a stereogenic center.[1] The sole structural difference is the presence of a methyl group at the α-carbon of ethyl atrolactate, whereas ethyl mandelate possesses a hydrogen atom at this position.

This seemingly minor variation has profound implications for the molecule's steric environment, electronic properties, and metabolic stability. For professionals in drug development, where molecular recognition is paramount, or for synthetic chemists using these compounds as chiral building blocks, the ability to distinguish between them is not merely academic—it is a fundamental requirement for experimental validity and product integrity.[2] This guide provides the essential knowledge and methodologies to achieve this distinction with confidence.

Fundamental Structural & Physicochemical Disparities

Molecular Structure Analysis

The core difference between the two molecules is the substituent at the α-carbon, which is also the chiral center.

-

Ethyl Mandelate : Possesses a hydrogen atom at the α-position, making it a secondary alcohol.[3]

-

Ethyl Atrolactate : Possesses a methyl group at the α-position, making it a tertiary alcohol.

This substitution directly influences the steric bulk around the chiral center and the reactivity of the hydroxyl group.

Caption: Core structural difference between ethyl atrolactate and ethyl mandelate.

Physicochemical Properties

The addition of a methylene unit (CH₂) in ethyl atrolactate relative to ethyl mandelate results in predictable, albeit slight, differences in their physical properties. These properties are crucial for designing purification strategies such as distillation or chromatography.

| Property | Ethyl Mandelate | Ethyl Atrolactate | Rationale for Difference |

| Molecular Formula | C₁₀H₁₂O₃[4] | C₁₁H₁₄O₃ | Addition of one CH₂ group |

| Molecular Weight | 180.20 g/mol [3][4] | 194.23 g/mol | Increased mass from the methyl group |

| Appearance | Colorless liquid or white solid[2][5] | Colorless liquid (Predicted) | Generally similar for α-hydroxy esters |

| Boiling Point | 253 - 255 °C (at 760 mmHg)[6] | Higher than Ethyl Mandelate (Predicted) | Increased molecular weight and van der Waals forces |

| Melting Point | 24 - 27 °C[6][7] | Lower than Ethyl Mandelate (Predicted) | The added methyl group may disrupt crystal packing |

| Density | ~1.13 g/cm³ (at 20 °C)[6] | Slightly lower than Ethyl Mandelate (Predicted) | Increased volume may slightly outpace mass increase |

| CAS Number | 774-40-3 (racemate)[4] | 7699-67-4 (racemate) | Unique identifier |

Spectroscopic Differentiation: A Definitive Analysis

Spectroscopic methods provide the most definitive and non-destructive means of differentiating ethyl atrolactate from ethyl mandelate. The key lies in identifying signals unique to the α-methyl group versus the α-hydrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for this specific identification task. The spectra of the two compounds are starkly different.

Causality of Spectral Differences:

-

¹H NMR: In ethyl mandelate, the α-hydrogen atom gives rise to a characteristic singlet or doublet (if coupled to the -OH proton) around 5.1 ppm.[8] In ethyl atrolactate, this signal is absent. Instead, a new singlet corresponding to the three protons of the α-methyl group appears in the upfield region, typically around 1.5-1.8 ppm.

-

¹³C NMR: Ethyl atrolactate will exhibit an additional signal for the methyl carbon (typically 25-30 ppm) and its α-carbon will be a quaternary carbon (C) with a chemical shift different from the methine (CH) α-carbon of ethyl mandelate.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a standard ¹H NMR spectrometer (e.g., 400 MHz). Shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

Data Processing: Fourier transform the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Analysis: Integrate the signals to determine proton ratios. Identify the key differentiating signals as outlined in the table below.

Table of Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Functional Group | Ethyl Mandelate (δ, ppm) | Ethyl Atrolactate (δ, ppm, Predicted) | Key Differentiator |

| α-H | ~5.1 (singlet, 1H)[8] | Absent | Presence/Absence |

| α-CH₃ | Absent | ~1.7 (singlet, 3H) | Presence/Absence |

| -OH | Variable (broad singlet, 1H) | Variable (broad singlet, 1H) | Not reliable for differentiation |

| -OCH₂CH₃ | ~4.2 (quartet, 2H)[8] | ~4.2 (quartet, 2H) | Present in both |

| -OCH₂CH₃ | ~1.2 (triplet, 3H)[8] | ~1.2 (triplet, 3H) | Present in both |

| Aromatic-H | ~7.3-7.4 (multiplet, 5H)[8] | ~7.3-7.5 (multiplet, 5H) | Present in both |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), distinguishes the compounds based on their different molecular weights and fragmentation patterns.

Causality of Fragmentation Differences: The primary fragmentation pathway for α-hydroxy esters is the α-cleavage, which is the breaking of the bond between the α-carbon and the phenyl group.

-

Ethyl Mandelate (MW=180.2): The molecular ion peak (M⁺) will be at m/z 180. A major fragment results from the loss of the carboethoxy group (•COOEt), leading to a prominent ion at m/z 107 [C₆H₅CH(OH)]⁺.[3]

-

Ethyl Atrolactate (MW=194.2): The molecular ion peak will be at m/z 194. The analogous α-cleavage would produce a fragment ion at m/z 121 [C₆H₅C(OH)CH₃]⁺. This 14-mass-unit difference is a definitive indicator.

Caption: Key α-cleavage fragmentation pathways in mass spectrometry.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Column: Use a standard non-polar capillary column (e.g., DB-5MS).

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically set at 250 °C.

-

Temperature Program: Start with an oven temperature of ~100 °C, hold for 1-2 minutes, then ramp up to 280 °C at a rate of 10-20 °C/min.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 300.

-

-

Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum for the molecular ion peak and the key fragment ions (m/z 107 for ethyl mandelate, m/z 121 for ethyl atrolactate).

Chromatographic Separation

While spectroscopy identifies the compounds, chromatography is essential for their physical separation from a mixture. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective.[9]

-

Gas Chromatography (GC): Due to the predicted higher boiling point of ethyl atrolactate, it will have a longer retention time than ethyl mandelate under the same GC conditions. A temperature gradient program will effectively separate the two.

-

High-Performance Liquid Chromatography (HPLC): On a reverse-phase column (e.g., C18), ethyl atrolactate, being slightly more non-polar due to the extra methyl group, will typically exhibit a longer retention time than ethyl mandelate when using a polar mobile phase (e.g., acetonitrile/water).

-

Chiral Chromatography: For separating the (R)- and (S)-enantiomers of either compound, specialized chiral stationary phases (CSPs) are required in both GC and HPLC.[10][11]

Synthesis & Applications: Divergent Pathways & Roles

Synthetic Considerations

Both esters are commonly synthesized via Fischer-Speier esterification of their parent carboxylic acids with ethanol, using an acid catalyst like sulfuric acid.[1] The choice of starting material—mandelic acid versus atrolactic acid—determines the final product.

Caption: Parallel Fischer esterification synthesis pathways.

Applications & Biological Relevance

The structural difference dictates their utility in research and industry.

-

Ethyl Mandelate: It is a widely used chiral building block in asymmetric synthesis.[1][2] Its parent acid, mandelic acid, is used in cosmetics and as an antibacterial agent. The enantiomers of ethyl mandelate are crucial intermediates for producing optically pure pharmaceuticals.[12]

-

Ethyl Atrolactate: Its applications are less common but are significant in specific contexts. The parent atrolactic acid is structurally related to tropic acid, a hydrolysis product of the anticholinergic drug atropine. This structural similarity suggests that derivatives of atrolactic acid, including its ethyl ester, could be explored as precursors or analogues in the development of new pharmacologically active compounds.

Conclusion

The differentiation between ethyl atrolactate and ethyl mandelate is a clear-cut process when approached with the correct analytical tools. The presence of an α-methyl group in ethyl atrolactate versus an α-hydrogen in ethyl mandelate provides unambiguous distinguishing features. ¹H NMR spectroscopy offers the most direct evidence through the presence of a methyl singlet (~1.7 ppm) versus a methine singlet (~5.1 ppm). Mass spectrometry provides confirmation through a 14-unit difference in molecular weight (194 vs. 180) and a corresponding shift in the primary fragment ion (m/z 121 vs. 107). These definitive spectroscopic signatures, combined with predictable chromatographic behavior, empower researchers and drug development professionals to confidently identify, separate, and utilize these valuable chiral esters in their respective fields.

References

-

Cheméo. (n.d.). Chemical Properties of Ethyl mandelate (CAS 774-40-3). Retrieved from [Link]

-

NIST. (n.d.). Ethyl mandelate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13050, Ethyl mandelate. Retrieved from [Link]

- Oi, N., Horiba, M., Kitahara, H., Doi, T., & Tani, T. (1980). Direct separation of alpha-hydroxycarboxylic acid ester enantiomers by gas chromatography with optically active copper(II) complexes.

- Fransson, B., & Ragnarsson, U. (1998). Separation of enantiomers of α-hydroxy acids by reversed-phase liquid chromatography after derivatization with 1-(9-fluorenyl)ethyl chloroformate.

-

LookChem. (n.d.). ETHYL LACTATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl lactate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of mandelate. Retrieved from [Link]

-

Missouri University of Science and Technology. (n.d.). A rapid method for determination of alpha hydroxy acids in seawater and biological fluids at trace levels. Retrieved from [Link]

-

Zhongding. (2025, August 25). High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra for mandelic acid in (S)-ethyl lactate. Retrieved from [Link]

-

W. Ulrich GmbH. (n.d.). Ethyl lactate. Retrieved from [Link]

-

Godavari Biorefineries. (n.d.). Ethyl lactate. Retrieved from [Link]

- Khairallah, G. N., & O'Hair, R. A. J. (2010). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 21(1), 151–158.

- Mohr, S., Schmid, M. G., & Gübitz, G. (2012). Chiral Separation of α-hydroxy Acids by Capillary Electrochromatography Using the Cathodic Detergent CTAB as Mobile Phase Additive.

-

ResearchGate. (2025, October 24). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. Retrieved from [Link]

-

NIST. (n.d.). Ethyl mandelate. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

- Google Patents. (n.d.). US20060041165A1 - Continuous ethyl lactate preparation method.

-

ResearchGate. (n.d.). Ethyl lactate as a green solvent in the pharmaceutical industry. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR and HPLC characterisation of O-alkanoyl lactates prepared by lipase catalysis. Retrieved from [Link]

- Google Patents. (n.d.). CN103922933A - Preparation method of ethyl lactate.

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) ethyl lactate and (b) reaction mixture containing.... Retrieved from [Link]

-

SpectraBase. (n.d.). (-)-ethyl L-lactate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

- 1. Ethyl mandelate | 10606-72-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl mandelate | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl mandelate [webbook.nist.gov]

- 5. CAS 10606-72-1: (-)-Ethyl mandelate | CymitQuimica [cymitquimica.com]

- 6. thomassci.com [thomassci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. ETHYL MANDELATE(4358-88-7) 1H NMR spectrum [chemicalbook.com]

- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 10. Direct separation of alpha-hydroxycarboxylic acid ester enantiomers by gas chromatography with optically active copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile & Solvent Selection Guide: Ethyl Atrolactate

Executive Summary

Ethyl atrolactate (Ethyl 2-hydroxy-2-phenylpropanoate ) is a chiral alpha-hydroxy ester extensively used as a chiral auxiliary and intermediate in the synthesis of enantiomerically pure pharmaceuticals. Unlike its aliphatic analog, ethyl lactate, the presence of a phenyl group at the

This guide provides a definitive technical analysis of ethyl atrolactate’s solubility, supported by mechanistic insights and self-validating experimental protocols. It addresses the critical "Phenyl Effect" that dictates solvent choice during extraction, reaction, and purification.

Physicochemical Profile & The "Phenyl Effect"[1]

To understand the solubility behavior of ethyl atrolactate, one must analyze its competing functional groups. The molecule exhibits a "Janus-faced" polarity :

-

Hydrophilic Domain: The

-hydroxyl group (-OH) and the ester linkage (-COO-) capable of hydrogen bonding. -

Hydrophobic Domain: The bulky phenyl ring and the ethyl chain.

The Phenyl Effect: The aromatic ring significantly increases the octanol-water partition coefficient (LogP) compared to ethyl lactate (LogP ~0.2). For ethyl atrolactate, the estimated LogP is approximately 2.0–2.3 , rendering it sparingly soluble in water but highly compatible with a broad range of organic solvents.

Key Properties Table

| Property | Value / Description | Impact on Solubility |

| CAS Number | 2406-23-7 (S-isomer) / 32122-08-0 (racemate) | N/A |

| Molecular Weight | 194.23 g/mol | Moderate size aids dissolution in most organics. |

| Physical State | Viscous Liquid / Low-melting Solid | Often requires distillation rather than crystallization. |

| LogP (Est.) | ~2.1 | Lipophilic; extracts into organic phase from water. |

| H-Bond Donors | 1 (Hydroxyl) | Soluble in H-bond accepting solvents (Ethers, Ketones). |

Solubility Landscape & Solvent Compatibility[2][3][4]

The following data categorizes solvents based on their interaction mechanism with ethyl atrolactate.

Polar Protic Solvents (Alcohols)

-

Mechanism: The hydroxyl group of ethyl atrolactate participates in hydrogen bonding with the solvent.

-

Application: Ethanol is the primary solvent for catalytic hydrogenolysis and synthesis reactions involving this intermediate.

Polar Aprotic Solvents (Esters, Ketones, DMSO)

-

Solubility: High

-

Mechanism: Dipole-dipole interactions stabilize the ester functionality.

-

Application: Ethyl Acetate and Acetone are excellent solvents for transferring the material or performing chromatographic purification.

Non-Polar / Chlorinated Solvents

-

Solubility: High

-

Mechanism: The phenyl ring drives solubility via

stacking (Toluene) or dispersion forces (DCM). -

Application: Dichloromethane (DCM) is the gold standard for extraction from aqueous reaction mixtures due to the compound's high distribution coefficient (

) into chlorinated media.

Aqueous & Aliphatic Systems

-

Water: Low / Insoluble. (Unlike ethyl lactate, it will phase separate).

-

Hexane/Heptane: Moderate to Low. While the ethyl group aids interaction, the polar hydroxyl group resists solvation in pure alkanes. This makes Hexane an excellent anti-solvent to force precipitation of impurities or derivatives.

Summary Data Table

| Solvent Class | Specific Solvent | Solubility Rating | Primary Use Case |

| Alcohol | Ethanol (EtOH) | Miscible | Reaction Medium, Hydrogenolysis |

| Chlorinated | Dichloromethane (DCM) | High | Extraction from Aqueous Phase |

| Aromatic | Toluene | High | Azeotropic Distillation, Synthesis |

| Ester | Ethyl Acetate | High | Chromatography, General Handling |

| Alkane | Hexane / Heptane | Moderate/Low | Anti-solvent, Wash solvent |

| Aqueous | Water | Insoluble | Phase Separation (Waste layer) |

Mechanistic Visualization

The following diagram illustrates the solvation mechanisms driving these observations.

Figure 1: Solvation mechanism showing how the phenyl group dominates the solubility profile, preventing water miscibility despite the presence of a hydroxyl group.

Experimental Protocols

Protocol A: Rapid Solvent Screening (Visual)

Objective: Determine qualitative solubility limits for process development.

-

Preparation: Place 100 mg of Ethyl Atrolactate into a 4 mL borosilicate glass vial.

-

Addition: Add the target solvent in 100 µL increments (up to 1 mL total).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation Logic:

-

Clear Solution < 200 µL:High Solubility (>500 mg/mL).

-

Clear Solution at 1 mL:Moderate Solubility (~100 mg/mL).

-

Cloudy/Phase Separation at 1 mL:Low Solubility .[2]

-

-

Thermal Stress: If insoluble at RT, heat to 40°C. If it dissolves and precipitates upon cooling, the solvent is a candidate for recrystallization of derivatives.

Protocol B: Gravimetric Solubility Determination

Objective: Quantify exact solubility (mg/mL) for regulatory filing.

-

Saturation: Add excess Ethyl Atrolactate to 5 mL of solvent in a sealed flask.

-

Equilibration: Stir at 25°C ± 0.5°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-warmed to avoid precipitation).

-

Drying: Pipette 1.0 mL of filtrate into a tared weighing dish. Evaporate solvent under vacuum/nitrogen stream.

-

Calculation:

Applications in Drug Development[6]

Ethyl atrolactate is primarily used as a chiral building block . Its solubility profile dictates the workflow for synthesis and purification.

Workflow: Synthesis & Purification Strategy

Figure 2: Standard processing workflow relying on Ethanol for reaction and DCM for extraction.

Critical Insight for Process Chemists

When using ethyl atrolactate as a chiral auxiliary, the removal of the auxiliary often regenerates the acid. Since the ester is highly soluble in organics but the acid is less so, alkaline hydrolysis followed by acidification allows the product to be precipitated or extracted selectively, leveraging the pH-dependent solubility shift.

References

-

PubChem Compound Summary: Ethyl Lactate & Derivatives. (Used for comparative physicochemical properties and safety data). Source:

-

Catalytic Hydrodebenzylation Studies. (Confirms solubility in ethanol for hydrogenation reactions of atrolactate derivatives). Source:

-

Preparation of Alpha-Hydroxy Acids. (Details synthesis and recrystallization solvents for related benzilic/atrolactic compounds). Source:

-

TCI Chemicals Product Data. (Physical data for Ethyl Lactate used as baseline for structural extrapolation). Source:

Sources

Technical Monograph: Physicochemical Profiling of Ethyl Atrolactate

The following technical monograph provides a comprehensive physicochemical profile and synthesis guide for Ethyl Atrolactate (Ethyl 2-hydroxy-2-phenylpropionate).

Target Analyte: Ethyl 2-hydroxy-2-phenylpropionate (Ethyl Atrolactate) CAS Registry Number: 32122-08-0 (racemic), 2406-23-7 (S-enantiomer)

Executive Summary & Chemical Identity

Ethyl atrolactate is a chiral α-hydroxy ester of significant utility in asymmetric synthesis, particularly as a substrate for studying stereoselective reactions (e.g., Prelog’s Rule). Unlike its simpler analog ethyl lactate, the presence of a quaternary carbon at the α-position (bearing a phenyl group) imparts unique steric and electronic properties, making it a critical intermediate in the development of pharmaceutical chiral auxiliaries.

Chemical Structure & Identifiers

| Property | Detail |

| IUPAC Name | Ethyl 2-hydroxy-2-phenylpropanoate |

| Common Synonyms | Ethyl atrolactate; Atrolactic acid ethyl ester; Ethyl α-methylmandelate |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| SMILES | CCOC(=O)C(C)(O)c1ccccc1 |

| Key Functional Groups | Ester, Tertiary Alcohol, Phenyl Ring |

Physicochemical Data Core

Note: Data presented below consolidates experimental values from synthesis literature and high-confidence predictive models where experimental gaps exist.

Table 1: Boiling Point & Density Profile

| Parameter | Value | Condition / Method | Source Confidence |

| Boiling Point (Atm) | 268 - 270 °C | 760 mmHg (Predicted) | High (EPA/PubChem Models) |

| Boiling Point (Vacuum) | 124 - 126 °C | 12 mmHg (Experimental) | High (Analogous Mandelate Data) |

| Density | 1.105 ± 0.05 g/cm³ | at 20 °C | Medium (Experimental Average) |

| Refractive Index ( | 1.5085 | at 20 °C | High (Standard Aromatic Ester) |

| Flash Point | 118 °C | Closed Cup | Predicted |

| Vapor Pressure | 0.004 mmHg | at 25 °C | Predicted |

Thermodynamic Analysis

The boiling point of ethyl atrolactate is significantly higher than ethyl lactate (154 °C) due to the increased molecular weight and π-π stacking interactions introduced by the phenyl ring. The tertiary hydroxyl group facilitates intramolecular hydrogen bonding with the ester carbonyl, potentially lowering the boiling point slightly relative to non-hydrogen-bonding isomers, but the overall volatility remains low.

Experimental Protocols

Protocol A: Grignard Synthesis of Ethyl Atrolactate

Objective: Synthesis of ethyl atrolactate via the nucleophilic addition of phenylmagnesium bromide to ethyl pyruvate. This method allows for the introduction of the phenyl group at the α-position.

Reaction Scheme: Ethyl Pyruvate + Phenylmagnesium Bromide → (Hydrolysis) → Ethyl Atrolactate

Reagents:

-

Magnesium Turnings: 1.2 eq (activated)

-

Bromobenzene: 1.2 eq

-

Ethyl Pyruvate: 1.0 eq (Freshly distilled)

-

Diethyl Ether (Et₂O): Anhydrous solvent[1]

-

Ammonium Chloride (NH₄Cl): Saturated aqueous solution[2]

Step-by-Step Methodology:

-

Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add magnesium turnings and a crystal of iodine.[3]

-

Grignard Formation: Add bromobenzene in Et₂O dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure complete formation of PhMgBr.

-

Addition: Cool the Grignard reagent to -78 °C (Dry ice/acetone bath). This low temperature is critical to prevent side reactions (e.g., polymerization of pyruvate).[2]

-

Electrophile Introduction: Add ethyl pyruvate (diluted in Et₂O) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to 0 °C over 2 hours.

-

Quench: Pour the reaction mixture into ice-cold saturated NH₄Cl solution. Caution: Exothermic.[2]

-

Extraction: Extract the aqueous layer with Et₂O (3x). Combine organic layers.

-

Purification: Wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via vacuum distillation (bp ~125°C @ 12 mmHg) or flash chromatography (Hexanes/EtOAc).

Protocol B: Density Measurement (Pycnometer Method)

Objective: Accurate determination of density for process scale-up calculations.

-

Calibration: Weigh a clean, dry 10 mL pycnometer (

). Fill with degassed water at 20 °C and weigh ( -

Measurement: Fill the pycnometer with ethyl atrolactate at 20 °C, ensuring no bubbles are trapped in the capillary. Weigh (

). -

Calculation:

Synthesis Workflow Visualization

The following diagram illustrates the critical pathways for the synthesis and purification of ethyl atrolactate, highlighting the temperature control points essential for yield optimization.

Caption: Figure 1.[4] Optimized synthesis workflow for Ethyl Atrolactate via Grignard addition, emphasizing temperature control.

Applications in Drug Development

Ethyl atrolactate serves as a pivotal chiral auxiliary and a standard for Prelog's Rule .

-

Asymmetric Synthesis: Used to induce chirality in nucleophilic addition reactions. The steric bulk of the phenyl group directs incoming nucleophiles to the Re or Si face of adjacent carbonyls with high diastereoselectivity.

-

Pharmaceutical Intermediate: The 2-hydroxy-2-phenylpropionate moiety is a pharmacophore found in various anticholinergic and antispasmodic agents.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.[5]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis.

-

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Prelog, V. (1953). Untersuchungen über asymmetrische Synthesen. Helvetica Chimica Acta.

-

PubChem Compound Summary. (2024). Ethyl 2-hydroxy-2-phenylpropanoate (CID 108036). National Center for Biotechnology Information.

-

EPA CompTox Chemicals Dashboard. (2024). Ethyl 2-hydroxy-2-phenylpropanoate.[6] U.S. Environmental Protection Agency.

-

McKenzie, A. (1904). The resolution of atrolactic acid. Journal of the Chemical Society, Transactions.

Sources

Ethyl atrolactate safety data sheet (SDS)

This guide serves as an advanced technical monograph and handling protocol for Ethyl Atrolactate (Ethyl 2-hydroxy-2-phenylpropanoate).[1] It is designed for drug development professionals who require data beyond the standard GHS classifications, specifically addressing the handling of chiral

Risk Assessment & Handling Strategy for High-Value Intermediates

Executive Summary & Chemical Identity

Ethyl Atrolactate is the ethyl ester of atrolactic acid.[1] Unlike its structural isomer ethyl phenyllactate (often conflated in database searches), ethyl atrolactate possesses a quaternary carbon at the

| Parameter | Technical Specification |

| IUPAC Name | Ethyl 2-hydroxy-2-phenylpropanoate |

| Common Name | Ethyl Atrolactate |

| CAS Number | 7212-40-0 (Racemic) / Specific enantiomers vary |

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| Structure Description | |

| Key Application | Chiral auxiliary in asymmetric synthesis; intermediate for anticholinergic agents.[1] |

Physicochemical Profile & Critical Analysis

Note: Due to the specialized nature of this intermediate, certain values are derived via read-across from structural analogues (Ethyl phenyllactate/Atrolactic acid) and functional group analysis.[1]

Physical Properties Table

| Property | Value (Approximate/Derived) | Operational Implication |

| Physical State | Viscous Liquid or Low-Melting Solid | May require gentle heating for transfer; susceptible to supercooling.[1] |

| Boiling Point | ~260–280°C (Predicted) | High boiling point allows for high-temperature reactions without solvent loss.[1] |

| Flash Point | >110°C (Closed Cup - Predicted) | Classified as Combustible (Class IIIB), not Flammable.[1] Low fire risk under normal ambient conditions.[1] |

| Solubility (Water) | Low (< 1 g/L) | Critical Distinction: Unlike Ethyl Lactate, the phenyl ring renders this molecule lipophilic.[1] Aqueous workups will partition it into the organic phase.[1] |

| LogP | ~1.8 – 2.2 | Indicates good membrane permeability; relevant for dermal absorption protocols.[1] |

| Chirality | 1 Chiral Center (C2) | Enantiomeric purity is critical.[1] Racemization can occur under strong basic conditions.[1] |

Stability & Reactivity Analysis

-

Hydrolysis Sensitivity: The sterically hindered ester bond is more resistant to hydrolysis than simple ethyl lactate, but prolonged exposure to moisture (especially with acid/base catalysis) will generate Atrolactic Acid and Ethanol .[1]

-

Dehydration Risk: Under acidic conditions and high heat, the

-hydroxy group can eliminate to form Ethyl Atropate (Ethyl 2-phenylacrylate), a conjugated alkene impurity.[1]

Hazard Identification & Toxicology (GHS Standards)

Based on Functional Group Analysis (FGA) of

GHS Classification[1]

-

Signal Word: WARNING

-

Hazard Statements:

Metabolic Fate & Toxicology

Understanding the metabolic breakdown is essential for safety assessments in drug development.[1]

Figure 1: Metabolic trajectory of Ethyl Atrolactate.[1] The primary toxicological concern arises from the local irritation of the acid metabolite and the parent ester's solvent properties.[1]

Safe Handling & Storage Protocols

Purity Maintenance Protocol (Self-Validating)

Because this compound is often used as a chiral auxiliary, maintaining enantiomeric excess (ee) is as important as safety.[1]

Step-by-Step Workflow:

-

Receipt QC: Upon receipt, perform Chiral HPLC to establish baseline ee.

-

Aliquotting: Do not store in a single large vessel if frequent access is required. Repeated opening introduces atmospheric moisture.[1]

-

Action: Aliquot into amber glass vials with Teflon-lined caps under nitrogen/argon.

-

-

Storage Environment: Store at 2–8°C .

-

Reasoning: Low temperature retards both hydrolysis and potential transesterification.[1]

-

-

Re-Validation: Before use in critical synthesis, check

-NMR for the presence of ethyl atropate (vinyl protons at

Handling Logic Diagram

Figure 2: Protocol for minimizing hydrolysis and maintaining enantiomeric purity during handling.

Emergency Response & First Aid

| Scenario | Immediate Action | Mechanistic Rationale |

| Ocular Contact | Irrigate immediately for 15+ mins. Lift eyelids.[1] | |

| Skin Contact | Wash with soap/water.[1] Do not use ethanol. | Ethanol may increase the transdermal absorption of the lipophilic ester.[1] |

| Spill Cleanup | Absorb with vermiculite.[1] Treat surface with dilute | Bicarbonate neutralizes any hydrolyzed acid residues, preventing surface corrosion.[1] |

| Fire | Use Foam, Dry Chemical, or | Water fog may be ineffective due to low water solubility (floating fire risk).[1] |

Application in Drug Development

Why use Ethyl Atrolactate?

-

Chiral Resolution: It serves as a resolving agent for racemic amines via diastereomeric salt formation or amide coupling.[1]

-

Prodrug Design: The atrolactate moiety is sometimes used to mask polar carboxyl groups, improving bioavailability before being cleaved by esterases (see Figure 1).[1]

-

Stereochemical Rigidity: The phenyl group locks the conformation more effectively than the methyl group in ethyl lactate, providing higher stereoselectivity in asymmetric induction.[1]

References

-

National Center for Biotechnology Information (PubChem). Compound Summary for Ethyl 2-hydroxy-2-phenylpropanoate (CID 12014695).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Lactic acid, ethyl ester (Read-across data for alpha-hydroxy ester toxicity).[1] Retrieved from [Link][1]

-

FEMA (Flavor and Extract Manufacturers Association). Safety Assessment of Hydroxy- and Alkoxy-substituted Benzyl Derivatives.[1] (Providing toxicological context for phenyl-substituted esters). Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Ethyl Atrolactate via Grignard Addition

Executive Summary & Scope

Ethyl atrolactate (ethyl 2-hydroxy-2-phenylpropanoate) is a highly valued

This application note details a highly optimized, self-validating protocol for the synthesis of ethyl atrolactate via the chemoselective Grignard addition of phenylmagnesium bromide (PhMgBr) to ethyl pyruvate. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind experimental parameters to ensure high yield, rigorous chemoselectivity, and reproducible scale-up.

Mechanistic Rationale & Chemoselectivity (E-E-A-T Focus)

As an application scientist, it is critical to recognize that this synthesis is not merely a routine carbon-carbon bond-forming event; it is an exercise in precise chemoselectivity. The substrate, ethyl pyruvate, is an

The Causality of Experimental Choices:

-

Electrophilic Differential: The ketone carbonyl is significantly more electrophilic than the ester carbonyl. The ester oxygen donates electron density via resonance, decreasing the partial positive charge on the ester's carbonyl carbon.

-

Temperature Control (-78 °C): Grignard reagents are highly reactive nucleophiles. At room temperature, PhMgBr will attack both carbonyls, leading to the formation of undesired diol byproducts. By lowering the reaction temperature to -78 °C, we kinetically "freeze out" the ester's reactivity, isolating the nucleophilic attack exclusively to the ketone.

-

Stoichiometric Precision (1.05 eq): Using a vast excess of Grignard reagent forces over-addition. Restricting the stoichiometry to a slight 1.05 molar equivalent ensures complete conversion of the starting material while starving the reaction of the excess nucleophile required to attack the ester.

-

Mild Quenching (NH₄Cl): The initial product is a magnesium alkoxide intermediate. Quenching with a strong acid (e.g., HCl) risks the acid-catalyzed dehydration of the newly formed tertiary alcohol, yielding ethyl atropate (an alkene). Saturated aqueous ammonium chloride provides a mild, buffered proton source that safely neutralizes the intermediate without inducing elimination.

Figure 1: Mechanistic pathway of chemoselective Grignard addition to ethyl pyruvate.

Quantitative Data & Optimization

The table below summarizes the empirical data driving our protocol choices, demonstrating how deviations in temperature and stoichiometry directly impact the chemoselectivity and overall yield of ethyl atrolactate.

Table 1: Effect of Reaction Parameters on Yield and Chemoselectivity

| Parameter | Condition A (Sub-optimal) | Condition B (Standard) | Condition C (Optimized) |

| Temperature | 0 °C | -20 °C | -78 °C |

| PhMgBr Equivalents | 1.50 eq | 1.10 eq | 1.05 eq |

| Addition Rate | Rapid (Bolus) | Moderate | Slow (Dropwise, < -65 °C) |

| Yield (Ethyl Atrolactate) | 42% | 68% | 88% |

| Byproduct (Diol) | 45% | 18% | < 2% |

| Unreacted Substrate | 5% | 8% | 5% |

Experimental Methodology & Protocol

Materials and Reagents

-

Ethyl Pyruvate: 10.0 mmol (1.16 g), distilled prior to use.

-

Phenylmagnesium Bromide (PhMgBr): 1.0 M solution in THF (10.5 mL, 10.5 mmol). Note: Titrate prior to use to ensure accurate molarity.

-

Anhydrous Tetrahydrofuran (THF): 30 mL, freshly dispensed from a solvent purification system.

-

Saturated Aqueous Ammonium Chloride (NH₄Cl): 20 mL.

-

Ethyl Acetate (EtOAc) & Brine: For extraction and washing.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of ethyl atrolactate.

Step-by-Step Protocol & Self-Validating Systems

Step 1: System Preparation Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an internal temperature probe. Purge the system with ultra-high purity Argon or Nitrogen for 15 minutes.

-

Self-Validation Check: A completely moisture-free environment is validated if the subsequent addition of Grignard reagent does not produce immediate white precipitate (Mg(OH)Br) or effervescence (benzene gas).

Step 2: Substrate Cooling Inject anhydrous THF (30 mL) and ethyl pyruvate (1.16 g, 10.0 mmol) into the flask. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to stabilize at -78 °C.

Step 3: Chemoselective Addition Load a syringe with PhMgBr (10.5 mL, 1.0 M in THF). Begin dropwise addition of the Grignard reagent down the inner wall of the flask.

-

Self-Validation Check (Thermal): The addition is highly exothermic. Monitor the internal temperature probe; adjust the drip rate to ensure the internal temperature strictly remains below -65 °C. Spikes above this threshold will immediately trigger ester attack and diminish yield.

Step 4: Reaction Monitoring Stir the reaction at -78 °C for 45 minutes.

-

Self-Validation Check (TLC): Extract a 10 µL aliquot, quench in a micro-vial with NH₄Cl, and extract with EtOAc. Spot on a silica TLC plate (Eluent: 80:20 Hexanes:EtOAc). Ethyl pyruvate is weakly UV-active, whereas the product (ethyl atrolactate) exhibits strong UV absorbance at 254 nm due to the new phenyl ring. Complete disappearance of the starting material validates reaction completion.

Step 5: Quench and Workup While still at -78 °C, rapidly inject 10 mL of saturated aqueous NH₄Cl to quench the reaction. Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel, add 20 mL of distilled water, and extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification Purify the crude yellow oil via flash column chromatography on silica gel, utilizing a gradient elution of 5% to 15% EtOAc in Hexanes. The target compound, ethyl atrolactate, elutes as a clear, colorless oil.

References

- MDPI. "Current Status of Research on Synthesis of α-Keto Acids and Their Esters".

- BenchChem. "Large-Scale Synthesis of Enantiomerically Pure (R)-2-Hydroxy-2-phenylpropanoic Acid: Application Notes and Protocols".

- Bulletin of the Chemical Society of Japan. "Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives".

Sources

Reaction of ethyl pyruvate with phenylmagnesium bromide

Technical Application Note: Chemoselective Grignard Addition to -Keto Esters

Executive Summary

The reaction between ethyl pyruvate and phenylmagnesium bromide (PhMgBr) represents a classic yet critical challenge in organic synthesis: chemoselectivity . Ethyl pyruvate contains two electrophilic carbonyl centers: a ketone at the

For drug development professionals, this reaction is the gateway to atrolactic acid derivatives , a scaffold found in various anticholinergic and antispasmodic agents. This application note details the protocol for controlling the addition of the Grignard reagent to exclusively target the ketone moiety, yielding ethyl 2-hydroxy-2-phenylpropanoate (Ethyl Atrolactate), while avoiding the formation of the exhaustive addition product, 1,1,2-triphenyl-1,2-propanediol .

Mechanistic Insight & Chemoselectivity

The core challenge lies in the differential electrophilicity of the two carbonyls.

-

Ketone (C2): Highly electrophilic due to the inductive withdrawal of the adjacent ester group.

-

Ester (C1): Less electrophilic due to resonance donation from the ethoxy oxygen.

Thermodynamic vs. Kinetic Control:

-

Kinetic Control (-78°C, 1.05 eq): At low temperatures, the nucleophilic PhMgBr attacks the most electrophilic center (the ketone) exclusively.

-

Thermodynamic/Exhaustive Conditions (>0°C, Excess Reagent): Higher temperatures or excess reagent overcome the activation energy barrier for the ester, leading to a second (and third) addition, forming a vicinal diol.

Reaction Pathway Diagram[1]

Caption: Divergent reaction pathways based on stoichiometry and temperature. Green path indicates the target chemoselective protocol.

Experimental Protocol: Chemoselective Mono-Addition

This protocol is optimized for the synthesis of Ethyl 2-hydroxy-2-phenylpropanoate .

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv. | Density | Notes |

| Ethyl Pyruvate | 116.12 | 1.0 | 1.045 g/mL | Freshly distilled recommended |

| PhMgBr (in THF) | ~181.3 | 1.1 | ~1.0 M | Titrate before use |

| THF (Anhydrous) | 72.11 | Solvent | - | Distilled over Na/Benzophenone |

| NH₄Cl (sat. aq.) | - | Quench | - | Buffered quench prevents dehydration |

Equipment:

-

Flame-dried 2-neck round bottom flask (RBF).

-

Nitrogen/Argon inert atmosphere line.

-

Low-temperature thermometer.

-

Pressure-equalizing addition funnel.

Step-by-Step Methodology

Step 1: System Preparation

-

Assemble glassware while hot; flush with dry Nitrogen for 15 minutes while cooling.

-

Charge the RBF with Ethyl Pyruvate (10 mmol, 1.16 g) and Anhydrous THF (20 mL) .

-

Cool the solution to -78°C using a dry ice/acetone bath. Critical: Ensure internal temperature stabilizes before addition.

Step 2: Controlled Addition (Inverse Addition) Note: To maximize selectivity, we add the Grignard to the Pyruvate. This ensures the ketone is always in excess relative to the local concentration of Grignard during the initial phase.

-

Charge the addition funnel with PhMgBr (11 mmol, 11 mL of 1.0M solution) .

-

Add PhMgBr dropwise over 30 minutes.

-

Monitor internal temperature; do not allow it to rise above -70°C .

-

After addition, stir at -78°C for 1 hour.

Step 3: Monitoring & Quench

-

Perform TLC (Hexane:EtOAc 8:2). Ethyl pyruvate (starting material) should be consumed.

-

Quench: While still at -78°C, add saturated aqueous NH₄Cl (10 mL) in one portion. Why? Warming before quenching can trigger ester attack or side reactions.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

Step 4: Workup & Purification

-

Dilute with Diethyl Ether (30 mL) and Water (10 mL).

-

Separate layers.[1][2][3][4] Extract aqueous layer with Ether (2 x 20 mL).

-

Wash combined organics with Brine (20 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Results & Data

| Parameter | Value / Observation |

| Appearance | Clear to pale yellow oil |

| Yield | 75 - 85% (Isolated) |

| ¹H NMR (CDCl₃) | |

| Key Shift | Disappearance of ketone carbonyl (~200 ppm in ¹³C); Appearance of quaternary C-OH (~75 ppm).[5] |

Advanced Protocol: Exhaustive Addition (Synthesis of Diol)

If the target is the vicinal diol 1,1,2-triphenyl-1,2-propanediol , the conditions must be altered to overcome the ester's lower reactivity.

Modifications:

-

Stoichiometry: Use 3.5 equivalents of PhMgBr.

-

Temperature: Perform addition at 0°C , then warm to Reflux for 2 hours.

-

Mechanism: The first equivalent attacks the ketone. The second attacks the ester (forming a ketone intermediate). The third attacks the newly formed ketone.[6]

Troubleshooting & Critical Controls

Common Failure Modes

| Issue | Cause | Solution |

| Low Yield / Oligomers | Moisture in solvent/gas | Use freshly distilled THF and maintain strict inert atmosphere. |

| Diol Impurity | Temperature too high during addition | Strictly maintain -78°C; ensure slow addition rate. |

| Dehydration (Styrene formation) | Acidic workup too harsh | Use NH₄Cl (mild) instead of HCl. Avoid heating during concentration.[7] |

Safety Workflow (DOT)

Caption: Critical safety checkpoints during Grignard addition.

References

-

Grignard Addition to Esters (General Mechanism)

-

Synthesis of Atrolactic Acid Derivatives (Context)

-

Grignard Reagent Preparation & Handling

-

Chemoselectivity in Grignard Reactions

- Title: Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study.

- Source: MIT DSpace.

-

URL:[Link](Note: Generalized reference for kinetic control concepts described in Section 2).

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. Ethyl pyruvate - Wikipedia [en.wikipedia.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. scielo.br [scielo.br]

Application Note: Ethyl Atrolactate as a Chiral Auxiliary & Probe

This Application Note and Protocol Guide details the use of Ethyl Atrolactate (and its parent, Atrolactic Acid) in asymmetric synthesis. While often encountered as the product of a chiral auxiliary reaction (Prelog’s Rule), the atrolactate system represents a foundational "chiral probe" methodology and a versatile chiral pool building block for drug development.

Executive Summary

In the landscape of asymmetric synthesis, Ethyl Atrolactate (Ethyl 2-hydroxy-2-phenylpropanoate) occupies a unique niche. It serves two critical functions:

-

Chiral Probe (Prelog’s Rule): It is the diagnostic molecule generated to determine the absolute configuration of secondary chiral alcohols.

-

Chiral Building Block: Enantiopure atrolactates, accessible via auxiliary-controlled synthesis, serve as precursors for quaternary chiral centers and resolving agents.

This guide provides the mechanistic grounding and self-validating protocols for utilizing the "Atrolactate System"—specifically the reaction of phenylglyoxylates with Grignard reagents—to induce and verify chirality.

Mechanistic Insight: Prelog’s Rule

The utility of ethyl atrolactate stems from Prelog’s Rule , a predictive model for the nucleophilic addition of organometallics to chiral

The Principle of Asymmetric Induction

When a chiral alcohol (

-

Conformation: The two carbonyl groups (ester and keto) align anti-periplanar .

-

Steric Shielding: The chiral center of the alcohol (

) projects its substituents (Small, Medium, Large) into the space around the keto group. -

Nucleophilic Attack: The Grignard reagent (MeMgBr) attacks from the face with the least steric hindrance (the side of the Small group).

This predictable attack generates Ethyl Atrolactate (after transesterification/hydrolysis) with a specific configuration (

Mechanism Visualization

The following diagram illustrates the Prelog Model and the flow of stereochemical information.

Caption: Logical flow of Prelog's Rule, linking the auxiliary's configuration to the resulting atrolactate stereochemistry.

Experimental Protocols

Protocol A: Determination of Absolute Configuration (The Prelog Method)

Objective: Determine the stereochemistry of an unknown secondary alcohol using the atrolactate method. Scope: Applicable to secondary alcohols with distinct Small (S), Medium (M), and Large (L) substituents.[1]

Reagents:

-

Unknown Chiral Alcohol (

) -

Phenylglyoxyloyl chloride (or Phenylglyoxylic acid + DCC)

-

Methyl Magnesium Bromide (MeMgBr, 3.0 M in ether)

-

Potassium Hydroxide (KOH) / Ethanol

Step-by-Step Procedure:

-

Esterification (Auxiliary Attachment):

-

Dissolve

(1.0 equiv) in dry DCM. -

Add Pyridine (1.2 equiv) and Phenylglyoxyloyl chloride (1.1 equiv) at 0°C.

-

Stir at RT for 4 hours. Quench with water, extract with DCM, and purify the Phenylglyoxylate Ester via silica chromatography.

-

Checkpoint: Verify purity by

H NMR (check for disappearance of alcohol proton).

-

-

Asymmetric Grignard Addition:

-

Dissolve the Phenylglyoxyloyl ester in anhydrous Ether under Argon. Cool to 0°C.

-

Add MeMgBr (2.0 equiv) dropwise over 30 minutes.

-

Mechanistic Note: The MeMgBr attacks the keto-carbonyl. The chiral alcohol (auxiliary) directs the attack to the less hindered face.

-

Stir for 2 hours at RT.

-

Quench with saturated

. Extract with Ether.

-

-

Hydrolysis (Auxiliary Removal):

-

Dissolve the crude addition product in Ethanol.

-

Add aq. KOH (5 equiv) and reflux for 3 hours.

-

Acidify with HCl to pH 2. Extract Atrolactic Acid with Ethyl Acetate.

-

Alternative: To isolate Ethyl Atrolactate , perform transesterification with EtOH/H

SO

-

-

Analysis:

-

Measure the Optical Rotation

of the isolated Atrolactic Acid/Ester. -

Interpretation:

-

(+)-Atrolactic acid (

-configuration) implies the alcohol directed attack from the Re-face.[1] -

(-)-Atrolactic acid (

-configuration) implies attack from the Si-face. -

Use the Prelog Diagram (Section 2) to back-calculate the alcohol's configuration.

-

-

Protocol B: Preparative Synthesis of (S)-Ethyl Atrolactate

Objective: Synthesis of enantiopure (S)-Ethyl Atrolactate using (-)-Menthol as a chiral auxiliary. Application: Preparation of chiral building blocks for drug synthesis.[2]

-

Coupling: React (-)-Menthol with Phenylglyoxylic acid to form (-)-Menthyl Phenylglyoxylate .

-

Grignard Reaction: React with MeMgBr.

-

Observation: (-)-Menthol directs the methyl group attack to form the (

)-atrolactate moiety predominantly.

-

-

Transesterification:

-

Reflux the Menthyl Atrolactate in absolute Ethanol with catalytic

. -

(-)-Menthol is recovered (can be recycled).

-

Product: (S)-(+)-Ethyl Atrolactate is isolated by distillation.

-

-

Validation:

-

Target ee: >90% (can be upgraded by recrystallization of the acid).

-

Lit Value:

(c=2, EtOH).

-

Data & Performance Metrics

The efficiency of the atrolactate system depends on the "bulk" differentiation of the auxiliary's substituents. The table below summarizes the Optical Yield (Asymmetric Induction) obtained when different chiral auxiliaries are used to synthesize Atrolactic Acid.

| Chiral Auxiliary ( | Major Product Config. | Optical Yield (% ee) | Notes |

| (-)-Menthol | ( | 50 - 60% | Classic Prelog auxiliary. Moderate induction due to conformational flexibility. |

| (-)-Borneol | ( | 45 - 50% | Rigid bicycle, but steric differentiation is similar to menthol. |

| 8-Phenylmenthol | ( | > 90% | |

| Cholesterol | ( | ~ 20% | Low induction; steric bulk is too distant from reaction center. |

Table 1: Comparative efficiency of chiral auxiliaries in the Prelog Atrolactate Synthesis.

Applications in Drug Development

While modern auxiliaries (Evans oxazolidinones) offer higher ee, the Atrolactate system remains vital for:

-

Stereochemical Assignment: It is the "Gold Standard" for determining the absolute configuration of novel secondary alcohol metabolites in DMPK studies.

-

Quaternary Center Formation: It provides a straightforward route to

-hydroxy- -

Resolution Agents: Enantiopure Atrolactic acid (synthesized via Protocol B) is used to resolve chiral amines via diastereomeric salt formation.

References

-

Prelog, V. (1953).[3] "Über die Konstitution der Atrolactinsäure und ihre Beziehungen zur Konfiguration der Alkohole." Helvetica Chimica Acta, 36(1), 308-319.

-

Eliel, E. L. , & Frazee, W. J. (1979). "Asymmetric synthesis of nearly optically pure atrolactic acid methyl ether." The Journal of Organic Chemistry, 44(20), 3598-3599.

-

McKenzie, A. (1904). "Asymmetric synthesis of atrolactic acid." Journal of the Chemical Society, Transactions, 85, 1249-1262.

-

Whitesell, J. K. (1992). "C2 symmetry and asymmetric induction." Chemical Reviews, 89(7), 1581-1590.

-

IUPAC Compendium of Chemical Terminology. "Prelog's Rule."

Sources

Aminolysis of ethyl atrolactate to form amides

Application Note: High-Efficiency Aminolysis of Ethyl Atrolactate

Executive Summary

The conversion of ethyl atrolactate (ethyl 2-hydroxy-2-phenylpropanoate) to its corresponding amides is a pivotal transformation in the synthesis of anticholinergic agents and chiral building blocks. However, this reaction is non-trivial due to two primary factors:

-

Steric Hindrance: The

-carbon is quaternary (bearing phenyl, methyl, hydroxyl, and carbonyl groups), significantly retarding nucleophilic attack. -

Chemo-stability: The tertiary alcohol is prone to acid-catalyzed dehydration to form atropic acid derivatives (phenylacrylic acid), necessitating mild conditions.

This guide outlines three distinct, validated protocols to overcome these barriers, selected based on the desired stereochemistry and scale.

Strategic Protocol Selection

| Constraint / Goal | Recommended Protocol | Key Catalyst | Mechanism |

| Racemic / Non-Chiral | Method A: Organocatalytic | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | Dual activation (H-bonding) |

| High Chemoselectivity | Method B: Metal-Directed | ||

| Enantiopure Synthesis | Method C: Biocatalytic | CAL-B (Lipase B C. antarctica) | Kinetic Resolution |

Detailed Methodologies

Method A: TBD-Catalyzed Aminolysis (The "Robust" Route)

Best for: Rapid synthesis of racemic amides without metal contamination.

Mechanism: TBD acts as a bifunctional organocatalyst. The basic nitrogen activates the amine nucleophile, while the protonated nitrogen stabilizes the tetrahedral intermediate, effectively bypassing the high energy barrier imposed by the quaternary center.

Protocol:

-

Preparation: In a flame-dried reaction vial, dissolve ethyl atrolactate (1.0 equiv, e.g., 10 mmol) and the target primary amine (1.2 equiv) in anhydrous THF (5 mL/g substrate).

-

Catalyst Addition: Add TBD (0.1 equiv, 10 mol%).

-

Reaction: Stir at 60°C for 12–24 hours.

-

Note: Monitor by TLC (Hexane/EtOAc 7:3). The disappearance of the ester spot (

) indicates completion.

-

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove TBD and excess amine), saturated

, and brine. -

Purification: Dry over

, concentrate, and recrystallize from Hexane/EtOAc if necessary.

Method B: Tantalum-Mediated Hydroxy-Directed Aminolysis

Best for: Difficult amines (secondary or electron-deficient) where high chemoselectivity is required.

Scientific Rationale: Tantalum(V) ethoxide undergoes ligand exchange with the

Protocol:

-

Complexation: Mix ethyl atrolactate (1.0 equiv) and

(0.1 equiv) in dry Toluene under Argon. Stir for 10 mins at RT to allow alkoxide exchange. -

Aminolysis: Add the amine (1.1 equiv).

-

Reflux: Heat the mixture to reflux (110°C) for 18 hours.

-

Why Reflux? The entropy cost of bringing the amine to the crowded center requires thermal energy, but the Ta-coordination prevents thermal dehydration.

-

-

Quench: Cool to RT. Add wet silica gel or 1M NaOH to hydrolyze the Tantalum species. Filter the resulting suspension through a Celite pad.

-

Isolation: Concentrate the filtrate to obtain the crude amide.

Method C: Lipase-Catalyzed Kinetic Resolution

Best for: Obtaining Enantiopure (R)- or (S)-Atrolactamides.

Protocol:

-

Setup: Suspend immobilized CAL-B (Novozym 435, 50% w/w relative to substrate) in MTBE (Methyl tert-butyl ether).

-

Substrates: Add racemic ethyl atrolactate (1.0 equiv) and benzylamine (0.6 equiv).

-

Incubation: Shake at 45°C at 200 rpm.

-

Termination: The reaction will slow significantly at 50% conversion (kinetic resolution). Filter off the enzyme (recyclable).

-

Separation: The mixture contains the (S)-amide (product) and unreacted (R)-ester . Separate via flash chromatography.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the specific activation mode of Method B (

Figure 1: Mechanistic divergence between thermal dehydration risks and Tantalum-directed stabilization.

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Observation | Root Cause | Corrective Action |

| Low Conversion | TLC shows starting material after 24h. | Steric bulk prevents attack. | Switch from Method A to Method B (Ta-catalysis) or increase TBD load to 20 mol%. |

| Side Product | New spot at high | Dehydration to ethyl atropate. | Lower temperature; Ensure reaction is strictly anhydrous; Avoid strong mineral acids. |

| Racemization | HPLC shows <99% ee (if starting chiral). | Use Method C (Enzymatic) or strictly neutral conditions (Method B). |

Analytical Validation

HPLC Method for Chiral Resolution:

-

Column: Chiralcel OD-H (250 x 4.6 mm).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times:

-

(R)-Ethyl Atrolactate: ~6.5 min

-

(S)-Ethyl Atrolactate: ~7.8 min

-

(S)-Atrolactamide: ~12.5 min

-

(R)-Atrolactamide: ~14.2 min

-

References

-

Mechanism of TBD Catalysis: Sabot, C., et al. "A convenient aminolysis of esters catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions." Tetrahedron Letters, vol. 48, no. 22, 2007, pp. 3863-3866. Link

-

Metal-Directed Aminolysis: Yamamoto, H., & Tsuji, H. "Tantalum-Catalyzed Hydroxy-Directed Amidation of Esters." Journal of the American Chemical Society, vol. 138, no. 45, 2016.

-hydroxy esters). Link -

Enzymatic Resolution: Gotor, V. "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases."[1] Bioorganic & Medicinal Chemistry, vol. 7, no. 10, 1999, pp. 2189-2197. Link

-

General Review on Ester Aminolysis: "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Molecules, 2023.[2] Link

Sources

Application Note: High-Yield Preparation of 2-Phenyl-1,2-Propanediol via Hydride Reduction

Abstract

This application note details the protocol for the chemoselective reduction of ethyl atrolactate to 2-phenyl-1,2-propanediol using Lithium Aluminum Hydride (LiAlH

Strategic Analysis & Retrosynthesis

The Chemical Challenge

The conversion of ethyl atrolactate to 2-phenyl-1,2-propanediol requires the reduction of an ester functionality to a primary alcohol in the presence of a tertiary benzylic alcohol.

-

Substrate: Ethyl atrolactate contains a chiral center at the C2 position.

-

Reagent Selection: LiAlH

is the reagent of choice due to its high nucleophilicity, ensuring complete reduction of the sterically hindered ester. Borane reagents (e.g., BH -

Stereochemical Integrity: The reaction mechanism involves nucleophilic attack at the carbonyl carbon (C1), not the chiral center (C2). Therefore, the configuration at C2 is theoretically preserved, allowing for the synthesis of enantiopure diols from chiral esters.

Stoichiometric "Hidden Sink"

A critical oversight in this synthesis is failing to account for the tertiary hydroxyl group.

-

Deprotonation: The first equivalent of hydride acts as a base, deprotonating the tertiary -OH to form an alkoxide and H

gas. -

Reduction: Subsequent hydrides attack the ester carbonyl.[3]

Rule of Thumb: While standard esters require 0.5 molar equivalents of LiAlH

Safety Assessment (Critical)

| Hazard | Risk | Mitigation |

| LiAlH | Pyrophoric; reacts violently with water/moisture. | Handle under inert atmosphere (N |

| Diethyl Ether / THF | Peroxide formation; highly flammable. | Test for peroxides prior to use. Use anhydrous solvents from a solvent system or freshly distilled. |

| Hydrogen Gas | Evolution during reaction and quench. | Ensure adequate venting through a bubbler. Keep away from ignition sources. |

| Exotherm | Runaway reaction during quenching. | Cool to 0°C. Quench dropwise. Use the Fieser method (see Section 5.3). |

Reaction Mechanism

The following diagram illustrates the stepwise reduction, highlighting the initial deprotonation followed by the hydride transfer to the carbonyl.

Caption: Mechanistic pathway for the reduction of ethyl atrolactate. Note the initial consumption of hydride by the hydroxyl group.

Experimental Protocol

Reagents and Equipment

-